2,3,4,6-Tetramethyloctane
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Overview
Description
2,3,4,6-Tetramethyloctane is an organic compound with the molecular formula C12H26. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of four methyl groups attached to an octane backbone, making it a branched alkane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetramethyloctane can be achieved through various methods, including:
Alkylation of Octane: One common method involves the alkylation of octane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of corresponding alkenes or alkynes using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use zeolite catalysts to facilitate the alkylation reactions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert any functional groups back to alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens (Cl2 or Br2) and UV light, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalysts
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Haloalkanes
Scientific Research Applications
2,3,4,6-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: This compound can be used in studies involving lipid metabolism and the effects of branched alkanes on biological membranes.
Medicine: Research on this compound includes its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetramethyloctane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar molecule, it can dissolve non-polar substances and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6-Tetramethyloctane
- 2,2,3,6-Tetramethyloctane
- 2,2,3,4-Tetramethyloctane
- 2,2,3,3-Tetramethyloctane
Uniqueness
2,3,4,6-Tetramethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to other tetramethyloctane isomers, it may exhibit different boiling points, melting points, and reactivity profiles. This uniqueness makes it valuable in applications where specific molecular interactions are required.
Properties
CAS No. |
62199-28-4 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,4,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-10(4)8-11(5)12(6)9(2)3/h9-12H,7-8H2,1-6H3 |
InChI Key |
OYZWSGWTBSWCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C(C)C(C)C |
Origin of Product |
United States |
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